Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate
Overview
Description
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol . It is characterized by a bicyclo[1.1.1]pentane core structure, which is a highly strained and rigid framework. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to various functionalization reactions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amine group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols .
Scientific Research Applications
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.
Material Science: Its rigid bicyclo[1.1.1]pentane core makes it useful in the design of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action for Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[11 its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are influenced by its unique structural features .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate: This compound has a similar bicyclo[1.1.1]pentane core but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-{[(phenylmethoxy)carbonyl]amino}-, methyl ester: Another similar compound with slight variations in the substituents attached to the bicyclo[1.1.1]pentane core.
Uniqueness
Methyl 3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific combination of a benzyloxycarbonyl-protected amine and a methyl ester functional group, which provides distinct reactivity and stability compared to its analogs .
Properties
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-12(17)14-8-15(9-14,10-14)16-13(18)20-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIETCUCILWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140639 | |
Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859134-50-1 | |
Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1859134-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[(phenylmethoxy)carbonyl]amino]bicyclo[1.1.1]pentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601140639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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